molecular formula C9H7BrF2O2 B3025294 2-Bromo-1-(3-(difluoromethoxy)phenyl)ethanone CAS No. 443914-96-3

2-Bromo-1-(3-(difluoromethoxy)phenyl)ethanone

Cat. No.: B3025294
CAS No.: 443914-96-3
M. Wt: 265.05 g/mol
InChI Key: WPBYWRSJRLRFJH-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-Bromo-1-(3-(difluoromethoxy)phenyl)ethanone (CAS: 443914-96-3) is a brominated acetophenone derivative with the molecular formula C₉H₇BrF₂O₂ and a molecular weight of 265.05 g/mol . Its structure features a difluoromethoxy (-OCF₂H) group at the 3-position of the phenyl ring and a bromoacetyl group (-COCH₂Br) at the adjacent position (Figure 1). This compound is a liquid under standard conditions and is utilized as a key intermediate in life sciences, particularly in pharmaceutical synthesis .

For example, 2-bromo-1-(4-fluorophenyl)ethanone () is prepared by reacting sodium cyanide with 2-bromo-1-(4-nitrophenyl)ethanone, followed by condensation with hydrazines . The difluoromethoxy group may require protective strategies during synthesis to prevent cleavage under harsh conditions.

Properties

IUPAC Name

2-bromo-1-[3-(difluoromethoxy)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7BrF2O2/c10-5-8(13)6-2-1-3-7(4-6)14-9(11)12/h1-4,9H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WPBYWRSJRLRFJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901252253
Record name 2-Bromo-1-[3-(difluoromethoxy)phenyl]ethanone
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Molecular Weight

265.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443914-96-3
Record name 2-Bromo-1-[3-(difluoromethoxy)phenyl]ethanone
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Record name 2-Bromo-1-[3-(difluoromethoxy)phenyl]ethanone
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Record name 2-bromo-1-[3-(difluoromethoxy)phenyl]ethan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(3-(difluoromethoxy)phenyl)ethanone typically involves the bromination of 1-(3-(difluoromethoxy)phenyl)ethanone. The reaction is carried out using bromine or a bromine-releasing reagent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent flow rates, enhancing the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3-(difluoromethoxy)phenyl)ethanone undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or dimethyl sulfoxide.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

    Nucleophilic substitution: Formation of substituted ethanones with various functional groups.

    Reduction: Formation of 1-(3-(difluoromethoxy)phenyl)ethanol.

    Oxidation: Formation of 3-(difluoromethoxy)benzoic acid or other oxidized derivatives.

Scientific Research Applications

Structural Characteristics

The compound features a phenyl ring substituted at the para position with a difluoromethoxy group and an ethanone moiety. This structure is significant for its interactions with biological targets.

Chemistry

2-Bromo-1-(3-(difluoromethoxy)phenyl)ethanone serves as a versatile intermediate in organic synthesis. It can undergo various chemical reactions, including:

  • Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Reduction Reactions : The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
  • Oxidation Reactions : The compound can be oxidized to form carboxylic acids or other derivatives.

These reactions are crucial for developing more complex organic molecules, particularly in pharmaceutical chemistry.

Biology

The compound has been investigated for its potential biological activities:

  • Enzyme Inhibition : It has shown the ability to inhibit specific enzymes by binding to their active sites, which can affect metabolic pathways and cellular signaling. For instance, it may inhibit histone deacetylases (HDACs), which are important in cancer research .
  • Cellular Effects : this compound influences cell signaling pathways and gene expression related to cell growth and apoptosis. This modulation can lead to altered cellular responses in various biological models .

Medicine

The compound is being explored for its potential therapeutic applications:

  • Anticancer Drug Development : Due to its ability to inhibit HDACs, it is considered a promising candidate for developing anticancer therapies .
  • Metabolic Pathway Alteration : Research indicates that compounds with difluoromethoxy groups can significantly influence metabolic pathways, leading to altered cellular responses .

Inhibition of Histone Deacetylases (HDACs)

A study demonstrated that fluorinated derivatives similar to this compound showed enhanced potency against HDACs, indicating a potential pathway for anticancer drug development .

Metabolic Pathway Alteration

Research has shown that compounds with difluoromethoxy groups can significantly influence metabolic pathways. For example, alterations in gene expression related to apoptosis and cell proliferation have been noted in various experimental models .

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3-(difluoromethoxy)phenyl)ethanone involves its interaction with nucleophiles, leading to the formation of substitution products. The bromine atom acts as a leaving group, facilitating the nucleophilic attack on the carbonyl carbon. The difluoromethoxy group can influence the reactivity and selectivity of the compound by altering the electronic properties of the phenyl ring.

Comparison with Similar Compounds

Structural and Electronic Effects

The reactivity and applications of bromoethanones are heavily influenced by substituents on the phenyl ring. Below is a comparative analysis of structurally related compounds:

Compound Substituent(s) Molecular Weight Key Properties
2-Bromo-1-(3-(difluoromethoxy)phenyl)ethanone 3-OCF₂H 265.05 Electron-withdrawing OCF₂H enhances electrophilicity of carbonyl; liquid state .
2-Bromo-1-(4-fluorophenyl)ethanone (33d) 4-F 231.05 Fluorine’s EWG effect increases reactivity in nucleophilic substitutions .
2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone 3-CF₃ 267.04 Stronger EWG (CF₃) increases electrophilicity; higher lipophilicity .
2-Bromo-1-(2,6-dimethoxyphenyl)ethanone 2,6-OCH₃ 259.09 Methoxy’s electron-donating effect reduces carbonyl reactivity .
2-Bromo-1-(4-phenoxyphenyl)ethanone (9j) 4-OPh 307.15 Bulky phenoxy group introduces steric hindrance, slowing reactions .

Key Observations :

  • Electron-Withdrawing Groups (EWGs): Compounds with EWGs (e.g., -F, -CF₃, -OCF₂H) exhibit enhanced electrophilicity at the carbonyl carbon, facilitating nucleophilic substitution reactions.
  • Electron-Donating Groups (EDGs) : Methoxy (-OCH₃) substituents () reduce carbonyl reactivity but improve solubility in polar solvents .

Physical Properties

  • Solubility: The difluoromethoxy group’s polarity improves aqueous solubility compared to nonpolar substituents (e.g., -CF₃).
  • Melting Points: Liquid state (target compound) vs. crystalline solids (e.g., 2-bromo-1-(2,6-dimethoxyphenyl)ethanone, mp ~90°C) .

Biological Activity

2-Bromo-1-(3-(difluoromethoxy)phenyl)ethanone, with the molecular formula C9H7BrF2O2C_9H_7BrF_2O_2 and CAS number 443914-96-3, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparisons with related compounds.

  • Molecular Weight : 265.054 g/mol
  • Structure : Contains a bromine atom and a difluoromethoxy group attached to a phenyl ring, which influences its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an inhibitor in various biochemical pathways. Notably, it has shown promise in cancer research and enzyme inhibition.

  • Enzyme Inhibition : The compound acts as a substrate-competitive inhibitor for specific enzymes, notably SMYD2 (SET and MYND domain-containing protein 2), which plays a role in histone modification and gene expression regulation. Research indicates that derivatives with a difluoromethoxy group enhance binding affinity to SMYD2, with an IC50 value reported at 0.8 μM for the meta-substituted derivative .
  • Anticancer Properties : The presence of fluorine substituents has been linked to increased potency against various cancer cell lines. For instance, studies have indicated that fluorinated derivatives exhibit improved lipophilicity and cellular permeability, which are critical for anticancer efficacy .

Study 1: SMYD2 Inhibition

A study focused on the development of selective inhibitors for SMYD2 identified this compound as a potent candidate. The compound's structural attributes contributed to its high binding efficiency and selectivity compared to other derivatives .

Study 2: Anticancer Efficacy

In vitro assays demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the modulation of gene expression through histone methylation inhibition, leading to apoptosis in cancer cells .

Comparative Analysis

To understand the unique properties of this compound compared to similar compounds, a comparison table is provided below:

Compound NameIC50 (μM)Mechanism of ActionNotes
This compound0.8SMYD2 InhibitionHigh binding affinity
4-(difluoromethoxy)phenyl derivative>15Less activeComparison shows meta-substitution enhances activity
Largazole1.24HDAC InhibitionUsed as a benchmark for potency

Q & A

Q. What are the common synthetic routes for 2-Bromo-1-(3-(difluoromethoxy)phenyl)ethanone?

The compound is typically synthesized via bromination or Friedel-Crafts acylation. For bromination, precursors like 1-(3-(difluoromethoxy)phenyl)ethanone are treated with brominating agents (e.g., N-bromosuccinimide, NBS) under catalytic conditions (e.g., FeCl₃ or AlCl₃) to selectively introduce bromine at the α-position . Friedel-Crafts acylation involves reacting 3-(difluoromethoxy)benzene derivatives with bromoacetyl chloride in the presence of Lewis acid catalysts. Reaction conditions (temperature, solvent polarity) are optimized to enhance yield and purity .

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm the difluoromethoxy group (δ ~120-125 ppm for CF₂) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 289.958) .
  • X-ray Crystallography : Single-crystal studies (e.g., R factor = 0.054) resolve bond lengths and angles, critical for confirming stereoelectronic effects .

Q. How should this compound be stored to maintain stability?

Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture, strong oxidizers, or UV light, as bromoketones are prone to hydrolysis or radical-mediated degradation .

Q. What are the primary research applications of this compound?

It serves as a versatile intermediate in:

  • Medicinal Chemistry : Synthesis of fluorinated drug candidates targeting enzymes or receptors .
  • Material Science : Development of fluorinated polymers with enhanced thermal stability .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis?

Key parameters include:

  • Catalyst Loading : Adjust AlCl₃/NBS ratios to minimize side products (e.g., di-bromination) .
  • Temperature Control : Maintain 0–5°C during bromination to suppress thermal decomposition .
  • In-line Monitoring : Use HPLC or GC-MS to track reaction progress and isolate intermediates .

Q. How should researchers address contradictions in spectroscopic data?

Cross-validate results using complementary techniques:

  • X-ray Diffraction : Resolve ambiguities in NMR assignments (e.g., overlapping peaks) .
  • Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .

Q. What safety protocols are critical when handling decomposition products?

  • Thermal Degradation : Combustion releases toxic fumes (e.g., HBr, COF₂). Use fume hoods and self-contained breathing apparatus (SCBA) during spill cleanup .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HBr) with NaHCO₃ before aqueous disposal .

Q. How to design experiments using this compound in enzyme inhibition studies?

  • Functionalization : Introduce bioisosteres (e.g., replacing Br with -SH) via nucleophilic substitution to probe active-site interactions .
  • Kinetic Assays : Monitor inhibition constants (Kᵢ) using fluorogenic substrates under varied pH/temperature conditions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-1-(3-(difluoromethoxy)phenyl)ethanone
Reactant of Route 2
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2-Bromo-1-(3-(difluoromethoxy)phenyl)ethanone

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